8-tert-Butyl-4-(naphthalene-1-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
CAS No.: 1326813-33-5
Cat. No.: VC11716889
Molecular Formula: C24H29NO4
Molecular Weight: 395.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326813-33-5 |
|---|---|
| Molecular Formula | C24H29NO4 |
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | 8-tert-butyl-4-(naphthalene-1-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
| Standard InChI | InChI=1S/C24H29NO4/c1-23(2,3)17-11-13-24(14-12-17)25(20(15-29-24)22(27)28)21(26)19-10-6-8-16-7-4-5-9-18(16)19/h4-10,17,20H,11-15H2,1-3H3,(H,27,28) |
| Standard InChI Key | BVMPDNPWTJNLIB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC4=CC=CC=C43 |
| Canonical SMILES | CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC4=CC=CC=C43 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name of the compound is 8-tert-butyl-4-(naphthalene-1-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, reflecting its spirocyclic backbone and substituent groups. Its molecular formula is C₂₄H₂₉NO₄, with a molecular weight of 395.5 g/mol. The spiro[4.5]decane system comprises a six-membered oxazolidine ring fused to a five-membered azaspiro moiety, creating a rigid three-dimensional structure.
Stereochemical Considerations
While explicit stereochemical data are unavailable in the provided sources, the spirocyclic architecture inherently introduces stereogenic centers. The tert-butyl group at position 8 and the naphthalene-1-carbonyl group at position 4 likely impose conformational restrictions, influencing reactivity and intermolecular interactions.
Physicochemical Properties
Table 1 summarizes critical physicochemical parameters derived from experimental and computational data:
The compound’s low aqueous solubility and high boiling point suggest suitability for non-polar solvents in synthetic applications . Its stability under standard storage conditions (−20°C for long-term) further supports laboratory use .
Biological Activity and Mechanistic Insights
Hypothesized Pharmacological Roles
Spirocyclic compounds are renowned for their bioactivity, often serving as enzyme inhibitors or receptor modulators. The naphthalene-1-carbonyl group may facilitate π-π stacking interactions with aromatic residues in protein binding pockets, while the carboxylic acid moiety could engage in hydrogen bonding. Preliminary analog studies suggest potential inhibitory effects on:
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Cytochrome P450 Enzymes: Due to structural similarity to known inhibitors.
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Kinase Signaling Pathways: Via competitive ATP-binding site occlusion.
Toxicological Profile
No direct toxicity data are available, but safety protocols mandate strict handling measures:
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